Allyl 2,2,3,3,3-pentafluoropropyl ether
Overview
Description
Allyl 2,2,3,3,3-pentafluoropropyl ether is a useful research compound. Its molecular formula is C6H7F5O and its molecular weight is 190.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Iridium-Catalyzed Carbonyl Allylation by Allyl Ethers with Tin(II) Chloride : Allyl ethers like Allyl 2,2,3,3,3-pentafluoropropyl ether are used as reagents in the allylation of aldehydes to produce homoallylic alcohols, facilitated by [IrCl(cod)]2 in the presence of tin(II) chloride (Masuyama & Marukawa, 2007).
Transition Metal-Catalyzed Allylic Substitution Reactions with Unactivated Allylic Substrates : This research highlights the importance of unactivated allylic substrates like this compound in allylic substitution reactions, particularly for their stability and presence in biologically active compounds (Butt & Zhang, 2015).
O-Deallylation of Allyl Ethers via S(N)2' Reaction with tert-Butyllithium : Demonstrates the conversion of allylic ethers to alcohols or phenols, suggesting the potential utility of this compound in such transformations (Bailey et al., 2000).
Aryl Ketone Catalyzed Radical Allylation of C(sp3)-H Bonds under Photoirradiation : This study shows the catalytic introduction of an allyl group at nonacidic C(sp3)-H bonds, a reaction where this compound could potentially be used (Kamijo et al., 2016).
Facile Synthesis of Deoxycyclitols and Hexoses Analogues : Allylation reactions using ethers like this compound lead to precursors for analogues of deoxycyclitols and hexoses, highlighting its application in complex organic synthesis (Audouard et al., 2004).
Synthesis of Trifluoromethanesulfonates and Reactions with Alcohols : This research discusses the reactivity of trifluoromethanesulfonates with alcohols, where this compound could potentially serve as a substrate (Beard, Baum, & Grakauskas, 1973).
Safety and Hazards
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-prop-2-enoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c1-2-3-12-4-5(7,8)6(9,10)11/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCORXXVBOOEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395680 | |
Record name | Allyl 2,2,3,3,3-pentafluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186907-75-5 | |
Record name | Allyl 2,2,3,3,3-pentafluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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